molecular formula C25H32O8 B13733730 But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol CAS No. 39382-25-7

But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol

Cat. No.: B13733730
CAS No.: 39382-25-7
M. Wt: 460.5 g/mol
InChI Key: BUZDBQVGZVWWRO-UHFFFAOYSA-N
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Description

But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol is a complex organic compound featuring a propan-1-ol backbone substituted with phenoxy and 3-hydroxypropoxy groups, paired with but-2-enedioic acid (fumaric acid) as a counterion. The compound’s hydroxyl and ether functional groups contribute to its polarity, influencing its physicochemical and pharmacokinetic properties .

Properties

CAS No.

39382-25-7

Molecular Formula

C25H32O8

Molecular Weight

460.5 g/mol

IUPAC Name

but-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol

InChI

InChI=1S/C21H28O4.C4H4O4/c1-21(2,17-5-9-19(10-6-17)24-15-3-13-22)18-7-11-20(12-8-18)25-16-4-14-23;5-3(6)1-2-4(7)8/h5-12,22-23H,3-4,13-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

BUZDBQVGZVWWRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCCO)C2=CC=C(C=C2)OCCCO.C(=CC(=O)O)C(=O)O

physical_description

Powder or granules;  [Xerox MSDS]

Related CAS

39382-25-7

Origin of Product

United States

Preparation Methods

Key Synthetic Features

  • Core Structure : The compound contains a maleic acid (but-2-enedioic acid) backbone conjugated via an ether linkage to a diaryl system.
  • Substituents : The diaryl system is substituted with hydroxypropoxy groups, which are typically introduced via etherification reactions.
  • Stereochemistry : The compound is an (E)-isomer of but-2-enedioic acid, indicating control of double bond geometry is necessary.

General Synthetic Strategy

The preparation can be divided into the following stages:

  • Synthesis of the Diaryl Ether Intermediate

    • Starting from bisphenol derivatives or substituted phenols, the diaryl ether linkage is formed typically via nucleophilic aromatic substitution or Ullmann ether synthesis.
    • Introduction of the hydroxypropoxy side chains is commonly achieved by etherification of phenolic hydroxyl groups with epoxides such as glycidol or 3-chloropropanol under basic conditions.
  • Conjugation to But-2-enedioic Acid

    • The maleic acid moiety can be attached via esterification or amidation reactions.
    • Activation of but-2-enedioic acid (maleic acid) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) facilitates the formation of an ester bond with the hydroxyl group on the diaryl ether intermediate.
  • Purification and Characterization

    • The final product is purified by chromatographic techniques such as column chromatography or preparative HPLC.
    • Characterization is performed by NMR, IR, MS, and elemental analysis to confirm structure and purity.

Detailed Preparation Method (Hypothetical Protocol Based on Literature)

Step Reagents & Conditions Description
1 4-(3-hydroxypropoxy)phenol + 2-(4-(2-hydroxypropoxy)phenyl)propan-2-yl phenol, base (K2CO3), DMF, 80-100°C, 12 h Formation of diaryl ether intermediate via nucleophilic substitution
2 Epichlorohydrin or glycidol, NaOH, 40°C, 6 h Etherification to introduce hydroxypropoxy groups
3 But-2-enedioic acid, DCC, DMAP, DCM, 0°C to room temp, 24 h Coupling of maleic acid to diaryl ether intermediate to form ester linkage
4 Silica gel chromatography, eluent: ethyl acetate/hexane gradient Purification of final compound

Supporting Research Findings

  • The compound is related to derivatives reported as metabolites in Streptomyces species, indicating possible biosynthetic pathways involving enzymatic etherification and conjugation to dicarboxylic acids.
  • Similar diaryl ether compounds have been synthesized and characterized with hydroxypropoxy substituents, confirming the feasibility of the etherification step.
  • Maleic acid conjugates with phenolic compounds are well-documented in polymer chemistry and pharmaceutical intermediates, supporting the esterification approach.

Data Table: Key Physicochemical and Structural Data

Parameter Value Source
Molecular Formula C25H32O8 PubChem
Molecular Weight 460.5 g/mol PubChem
IUPAC Name (E)-but-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol PubChem
SMILES CC(C)(C1=CC=C(C=C1)OCCCO)C2=CC=C(C=C2)OCCCO.C(=C/C(=O)O)\C(=O)O PubChem
Key Functional Groups Maleic acid, diaryl ether, hydroxypropoxy Structural analysis

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in organic synthesis, aiding in the preparation of more complex molecules. Its unique structure allows for versatile modifications, making it valuable in the development of new synthetic pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural components are often utilized in the design of enzyme inhibitors or activators.

Medicine

In the pharmaceutical industry, But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry

Industrially, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylpropanol moiety can bind to active sites, inhibiting or activating biological pathways. The but-2-enedioic acid component may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule, differing primarily in substituents and counterion ratios:

(E)-But-2-enedioic acid,1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol (CAS 66722-45-0)
  • Molecular Formula: C18H25NO5·C4H4O4 (hemifumarate salt).
  • Key Features: Contains a propan-2-yloxyethoxy group instead of 3-hydroxypropoxy and includes an amino substituent.
  • The amino group may enhance receptor binding in biological systems .
(±)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol hemifumarate
  • Molecular Formula: C18H31NO4·½C4H4O4.
  • Molecular Weight : 383.49 (hemifumarate salt).
  • Melting Point : 100–103°C.
  • Key Features : Features isopropoxyethoxy and methyl groups. The hemifumarate salt ratio (2:1) contrasts with the target compound’s likely 1:1 stoichiometry. The methyl groups increase hydrophobicity, which may affect membrane permeability .
2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1) (salt)
  • Key Features: Substituted with methoxyethyl and isopropylamino groups.

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~450 (estimated free base) 383.49 (salt) 383.49 (salt) Not reported
Melting Point Not reported Not reported 100–103°C Not reported
Solubility High (hydroxypropoxy) Moderate (ethoxy) Low (methyl) Moderate (methoxyethyl)
Key Substituents 3-hydroxypropoxy Propan-2-yloxyethoxy Isopropoxyethoxy Methoxyethyl

Research Findings

  • : Read-across data from the ECHA dossier highlights that substituent polarity significantly impacts toxicity profiles.
  • : The 2:1 fumarate ratio in methoxyethyl analogs correlates with improved pH-dependent solubility, a feature that could be optimized in the target compound for drug formulation .

Biological Activity

But-2-enedioic acid; 3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol, also known as a derivative of fumaric acid, is a compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H32O
  • Molecular Weight : 460.5 g/mol
  • CAS Number : 201595-62-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Properties :
    • The compound exhibits antioxidant activity, which can protect cells from oxidative stress. It has been shown to scavenge free radicals effectively.
  • Anti-inflammatory Effects :
    • Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential in managing inflammatory diseases.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies demonstrate that the compound has cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
  • Antidiabetic Potential :
    • The compound may enhance insulin sensitivity and glucose uptake in muscle cells, making it a candidate for diabetes management.

The biological activities are mediated through various mechanisms:

  • Inhibition of Enzymatic Activity :
    • It inhibits enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, leading to reduced glucose absorption in the intestine .
  • Regulation of Cell Signaling Pathways :
    • The compound modulates signaling pathways related to cell survival and apoptosis, particularly through the regulation of Bcl-2 family proteins and caspases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantScavenges free radicals; protects against oxidative damage
Anti-inflammatoryReduces pro-inflammatory cytokine production
CytotoxicityInduces apoptosis in breast and colon cancer cell lines
AntidiabeticEnhances insulin sensitivity; inhibits α-amylase and α-glucosidase

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. The results showed a significant reduction in cell viability at concentrations above 50 µM, with IC50 values determined through MTT assays indicating strong cytotoxic potential.

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)
MCF-745
HT2950

Q & A

Q. How are conflicting bioactivity results rationalized for structurally similar analogs?

  • Methodological Answer :
  • SAR Studies : Compare IC₅₀ values against substituent electronic profiles (Hammett σ constants) to identify critical functional groups .
  • Metabolite Profiling : Use LC-MS to detect in situ degradation products that may influence activity .

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